3-(2-Butyloctyl)thiophene-2-carbaldehyde
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Overview
Description
3-(2-Butyloctyl)thiophene-2-carbaldehyde is an organosulfur compound with the molecular formula C17H28OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butyloctyl)thiophene-2-carbaldehyde typically involves the formylation of a thiophene derivative. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group into the thiophene ring . Another approach involves the chloromethylation of thiophene followed by oxidation to yield the aldehyde .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents into the thiophene ring, facilitating the large-scale synthesis of complex thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(2-Butyloctyl)thiophene-2-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens or nitro groups
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid
Reduction: 3-(2-Butyloctyl)thiophene-2-methanol
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
3-(2-Butyloctyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Butyloctyl)thiophene-2-carbaldehyde is largely dependent on its chemical structure and the specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and other electronic devices . In medicinal chemistry, the compound’s ability to interact with biological targets, such as enzymes or receptors, can lead to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: A simpler aldehyde derivative of thiophene with similar reactivity but lacking the bulky butyloctyl group.
3-Methylthiophene-2-carbaldehyde: Another thiophene derivative with a methyl group instead of the butyloctyl group.
Uniqueness
3-(2-Butyloctyl)thiophene-2-carbaldehyde is unique due to its bulky butyloctyl substituent, which can influence its physical properties and reactivity. This makes it particularly useful in applications where steric effects are important, such as in the design of organic electronic materials and complex bioactive molecules .
Properties
Molecular Formula |
C17H28OS |
---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
3-(2-butyloctyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C17H28OS/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-19-17(16)14-18/h11-12,14-15H,3-10,13H2,1-2H3 |
InChI Key |
VZFDMOZUXKTRKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CC1=C(SC=C1)C=O |
Origin of Product |
United States |
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